4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with a 4-chloro group and a 5,7-dimethyl-1,8-naphthyridine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide typically involves the following steps:
Formation of the 1,8-naphthyridine core: The 1,8-naphthyridine ring can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as tetrabromobenzene-1,3-disulfonamide or poly(dibromo-ethylbenzene-1,3-disulfonamide).
Introduction of the 5,7-dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Chlorination: The 4-chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the benzamide moiety: The final step involves the coupling of the 1,8-naphthyridine derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-dimethyl-1,8-naphthyridine: Similar core structure but lacks the benzamide and chloro groups.
4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: Contains additional functional groups that impart different chemical properties.
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core, used for treating bacterial infections.
Uniqueness
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
289631-43-2 |
---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22) |
InChI Key |
DJSVPLHHJOZIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.